![molecular formula C7H11ClO3S B2355388 2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride CAS No. 2416228-82-3](/img/structure/B2355388.png)

2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

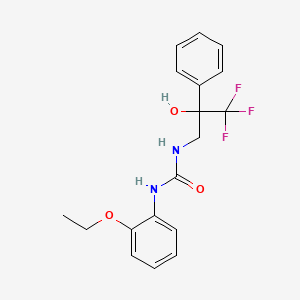

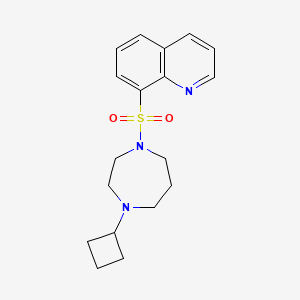

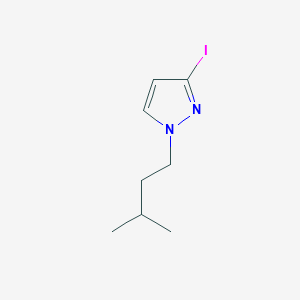

“2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride” is a chemical compound with the CAS Number: 2416228-82-3 . It has a molecular weight of 210.68 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11ClO3S/c8-12(9,10)5-7-3-6(4-7)1-2-11-7/h6H,1-5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.68 .Mechanism of Action

The mechanism of action of Oxabicycloheptane sulfonic acid chloride involves the formation of an intermediate, which reacts with the substrate to form the final product. In the case of protecting group formation, the intermediate reacts with the hydroxyl or amino group of the substrate to form a stable adduct. This adduct protects the functional group from further reactions until it is removed by the addition of an appropriate reagent.

Biochemical and Physiological Effects:

Oxabicycloheptane sulfonic acid chloride is not known to have any significant biochemical or physiological effects. However, it should be handled with care as it is a strong irritant and can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

The advantages of using Oxabicycloheptane sulfonic acid chloride in lab experiments are its high reactivity and selectivity towards various functional groups. It is also a cheap and readily available reagent. The limitations of using this reagent are its strong irritant properties, which require proper handling and disposal. Moreover, the use of this reagent requires the use of appropriate protective equipment like gloves, goggles, and lab coats.

Future Directions

There are several future directions for the use of Oxabicycloheptane sulfonic acid chloride in scientific research. It can be used for the synthesis of various new heterocyclic compounds, which can have potential applications in the field of medicine and agriculture. Moreover, it can be used for the synthesis of new natural products, which can have potential therapeutic applications. Additionally, this reagent can be used for the development of new synthetic methodologies for the synthesis of complex organic molecules.

Conclusion:

In conclusion, Oxabicycloheptane sulfonic acid chloride is a versatile reagent that has been extensively used in organic chemistry. Its unique chemical properties make it an ideal reagent for various organic reactions. However, it should be handled with care due to its strong irritant properties. The future directions for the use of this reagent are vast and can have potential applications in various fields like medicine, agriculture, and material science.

Synthesis Methods

The synthesis of Oxabicycloheptane sulfonic acid chloride involves the reaction of 2-Oxabicyclo[3.1.1]heptane with methanesulfonyl chloride in the presence of a base like triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted into the final product by the addition of an acid. The overall reaction can be represented as follows:

Scientific Research Applications

Oxabicycloheptane sulfonic acid chloride has been extensively used in scientific research as a reagent in various organic reactions. It has been used as a protecting group for alcohols, amines, and carboxylic acids. It has also been used as a reagent for the synthesis of various heterocyclic compounds like pyrroles, pyridines, and indoles. Moreover, this compound has been used as a reagent for the synthesis of various natural products like taxol, camptothecin, and vinblastine.

Safety and Hazards

Properties

IUPAC Name |

2-oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-3-6(4-7)1-2-11-7/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUXBQDYKSXGBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CC1C2)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2355307.png)

![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2355308.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355309.png)

![2-([1,1':3',1''-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2355310.png)

![N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2355314.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]acetate](/img/structure/B2355318.png)

![5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2355320.png)

![3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2355321.png)

![Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2355324.png)

![4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2355327.png)

![Methyl 4-(4-methylphenyl)-3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2355328.png)